(4-(Pyridin-2-yl)phenyl)methanamine
Overview
Description
(4-(Pyridin-2-yl)phenyl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of methanamine where the amine group is attached to a phenyl ring substituted with a pyridin-2-yl group
Mechanism of Action
Mode of Action
It has been suggested that it may be involved in oxidation reactions . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to understand the precise interactions and resulting changes.
Biochemical Pathways
It’s possible that the compound may influence various pathways due to its potential role in oxidation reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-(Pyridin-2-yl)phenyl)methanamine . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-yl)phenyl)methanamine undergoes various chemical reactions including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(4-(Pyridin-2-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-3-yl)phenyl)methanamine
- (4-(Pyridin-4-yl)phenyl)methanamine
- (4-(Pyridin-2-yl)phenyl)ethanamine
Uniqueness
(4-(Pyridin-2-yl)phenyl)methanamine is unique due to the specific positioning of the pyridinyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its analogs .
Properties
IUPAC Name |
(4-pyridin-2-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXBVNRKRXSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624953 | |
Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294647-97-5 | |
Record name | 1-[4-(Pyridin-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.